An In-Depth Technical Guide to Gemcitabine-13C3,15N2 Hydrochloride for Advanced Research Applications
An In-Depth Technical Guide to Gemcitabine-13C3,15N2 Hydrochloride for Advanced Research Applications
This technical guide provides a comprehensive overview of Gemcitabine-13C3,15N2 hydrochloride, an isotopically labeled form of the potent antineoplastic agent Gemcitabine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, mechanism of action, and advanced applications of this stable isotope-labeled compound, offering both foundational knowledge and practical insights for its effective use in a laboratory setting.
Introduction: The Significance of Isotopic Labeling in Gemcitabine Research
Gemcitabine, a nucleoside analog of deoxycytidine, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] Its efficacy lies in its ability to disrupt DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[3][4] To meticulously study its pharmacokinetics, metabolism, and mechanism of action, a precise analytical tool is indispensable. Gemcitabine-13C3,15N2 hydrochloride serves this critical role. As a stable isotope-labeled internal standard, it is instrumental for quantitative analysis in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[5][6] The incorporation of three ¹³C atoms and two ¹⁵N atoms provides a distinct mass shift, enabling accurate differentiation from the unlabeled endogenous or administered drug without interfering with its chemical properties.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of Gemcitabine-13C3,15N2 hydrochloride are crucial for its handling, formulation, and analytical detection.
Chemical Structure
IUPAC Name: 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-[2-¹³C, 1,3-¹⁵N₂]pyrimidin-2(1H)-one hydrochloride
Chemical Formula: C₈[¹³C]H₁₂ClF₂N[¹⁵N₂]O₄[7][8]
Molecular Weight: 302.64 g/mol [7][8]
CAS Number: 1262897-74-4[7]
The structure consists of a difluorinated deoxyribose sugar moiety attached to a pyrimidine base, specifically a cytosine ring that is isotopically labeled.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [6][9] |
| Solubility | Soluble in water | [5][9] |
| Storage Temperature | -20°C | |
| Purity | Typically >95% (HPLC) | |
| Melting Point | 246-251 °C (decomposes) | [] |
Note: It is essential to refer to the Certificate of Analysis provided by the supplier for lot-specific data. The compound is hygroscopic and should be protected from light.
Mechanism of Action: A Molecular Perspective
Gemcitabine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[11] The isotopically labeled version follows the same metabolic pathway.
Cellular Uptake and Activation
Gemcitabine is hydrophilic and enters the cell via nucleoside transporters.[12][13] Once inside, it undergoes a series of phosphorylations catalyzed by intracellular kinases:
-
Deoxycytidine kinase (dCK) phosphorylates Gemcitabine to its monophosphate form, gemcitabine monophosphate (dFdCMP). This is the rate-limiting step.[12][13]
-
UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[12][13]
-
Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active triphosphate form, gemcitabine triphosphate (dFdCTP).[12][13]
Caption: Intracellular activation pathway of Gemcitabine.
Cytotoxic Effects
The active metabolites of Gemcitabine, dFdCDP and dFdCTP, induce cell death through a dual mechanism:
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[2][4] RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[4] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP.[4]
-
Masked Chain Termination of DNA: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[2][11] After dFdCTP is incorporated, one additional nucleotide can be added. However, the presence of the gemcitabine analog then prevents further DNA elongation by DNA polymerases.[4][11] This "masked chain termination" makes it difficult for cellular proofreading enzymes to remove the faulty nucleotide, leading to irreparable DNA damage and triggering apoptosis.[4][11]
Caption: Dual mechanism of action of Gemcitabine's active metabolites.
Signaling Pathways Implicated in Gemcitabine Resistance
Despite its efficacy, resistance to Gemcitabine is a significant clinical challenge. Several signaling pathways have been implicated in the development of resistance:
-
Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling pathway has been observed in gemcitabine-resistant cancer cells.[14]
-
Hedgehog (Hh) Pathway: The Hedgehog pathway can also be reactivated in cells that have developed resistance to gemcitabine.[14]
-
Notch Pathway: The Notch signaling pathway plays a role in regulating cancer stem cells, which can contribute to gemcitabine resistance.[14]
-
RAS/ERK Pathway: In pancreatic cancer, KRAS mutations are common, and the RAS/ERK pathway can be activated in response to gemcitabine treatment, contributing to resistance.[15]
Understanding these pathways is crucial for developing strategies to overcome gemcitabine resistance, often involving combination therapies that target these signaling cascades.
Applications in Research and Development
The primary application of Gemcitabine-13C3,15N2 hydrochloride is as an internal standard in pharmacokinetic and metabolic studies.
Pharmacokinetic (PK) Analysis
Accurate quantification of drug concentrations in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Quantification of Gemcitabine in Mouse Plasma using LC-MS/MS
-
Sample Preparation:
-
Collect blood samples from mice at predetermined time points after administration of unlabeled gemcitabine.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of Gemcitabine-13C3,15N2 hydrochloride internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 200 µL of cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both unlabeled gemcitabine and Gemcitabine-13C3,15N2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of gemcitabine in the unknown samples using the regression equation from the calibration curve.
-
Cell-Based Assays
Isotopically labeled gemcitabine can also be used in cell culture experiments to trace its uptake and metabolism.
Experimental Protocol: In Vitro Uptake and Metabolism in Cancer Cell Lines
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MIA-PaCa-2 for pancreatic cancer) to 80-90% confluency in appropriate media.[16]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a known concentration of unlabeled gemcitabine.
-
At various time points, lyse the cells and collect the intracellular contents.
-
-
Sample Preparation and Analysis:
-
Spike the cell lysates with Gemcitabine-13C3,15N2 hydrochloride as an internal standard.
-
Perform protein precipitation and sample cleanup as described in the PK analysis protocol.
-
Analyze the samples by LC-MS/MS to quantify the intracellular concentrations of gemcitabine and its phosphorylated metabolites.
-
Analytical Methodologies
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of gemcitabine and its related substances.[17][18]
Typical HPLC Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). |
| Detection | UV at approximately 270 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Note: The specific conditions should be optimized for the particular instrument and application.[17][18]
Conclusion
Gemcitabine-13C3,15N2 hydrochloride is an invaluable tool for researchers in oncology and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are essential for elucidating the complex pharmacology of gemcitabine. A thorough understanding of its chemical properties, mechanism of action, and analytical methodologies, as outlined in this guide, will empower scientists to conduct robust and reproducible research, ultimately contributing to the advancement of cancer therapy.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride?
- Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine?
- PubMed - NIH. Gemcitabine: metabolism, mechanisms of action, and self-potentiation.
- LGC Standards. Gemcitabine-13C,15N2 Hydrochloride.
- PMC. Promising molecular mechanisms responsible for gemcitabine resistance in cancer.
- Wikipedia. Gemcitabine.
- Massive Bio. (2024, May 22). Exploring Gemcitabine in Oncology: Mechanism, Clinical Applications, and Emerging Research.
- Cayman Chemical. Gemcitabine-13C,15N2 (hydrochloride).
- MedchemExpress.com. Gemcitabine- 13 C, 15 N 2 hydrochloride.
- Santa Cruz Biotechnology. Gemcitabine-13C,15N2 Hydrochloride.
- ClinPGx. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics.
- BOC Sciences. CAS 2757566-59-7 (Gemcitabine-[13C,15N2] Hydrochloride).
- PMC - NIH. PharmGKB summary: Gemcitabine Pathway.
- Asian Journal of Chemistry. (2011). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method.
- PubMed. (2021, April 16). Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer.
- ResearchGate. Relevant signal pathways of gemcitabine in pancreatic cancer.
- Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC.
- Pharmaffiliates. Chemical Name : Gemcitabine-13C3,15N2 Hydrochloride.
- Sigma-Aldrich. Gemcitabine, HCl.
- Tanzania Medicines and Medical Devices Authority. (2021, October 21). Public Assessment Report for Gemcitabine Hydrochloride.
- PMC. (2025, January 9). Exploring the potential of gemcitabine-metal–organic frameworks in combating pancreatic cancer under ketogenic conditions.
Sources
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. massivebio.com [massivebio.com]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gemcitabine-13C,15N2 Hydrochloride | LGC Standards [lgcstandards.com]
- 8. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. tmda.go.tz [tmda.go.tz]
- 11. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the potential of gemcitabine-metal–organic frameworks in combating pancreatic cancer under ketogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. jchr.org [jchr.org]
